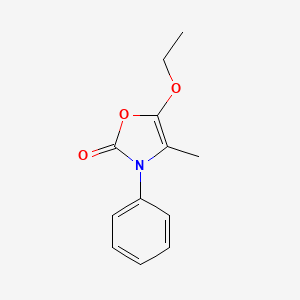

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one

CAS No.:

Cat. No.: VC17264230

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 5-ethoxy-4-methyl-3-phenyl-1,3-oxazol-2-one |

| Standard InChI | InChI=1S/C12H13NO3/c1-3-15-11-9(2)13(12(14)16-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

| Standard InChI Key | VRKVMBOQAZADAQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(N(C(=O)O1)C2=CC=CC=C2)C |

Introduction

5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one is a synthetic organic compound belonging to the oxazole class. Oxazoles are five-membered heterocyclic rings containing oxygen and nitrogen atoms, known for their diverse biological activities and applications in pharmaceutical chemistry. The specific compound , 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one, has a molecular formula of C12H13NO3 and is identified by the CAS number 494779-58-7 .

Biological Activities and Applications

While specific biological activities of 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one are not extensively documented, oxazoles in general exhibit a range of biological properties, including antimicrobial, antiviral, and anticancer activities . The presence of the phenyl group could enhance the compound's ability to interact with biological targets, potentially influencing its pharmacological effects.

Research Findings and Future Directions

Given the limited specific research on 5-Ethoxy-4-methyl-3-phenyloxazol-2(3H)-one, future studies could focus on its synthesis optimization, biological evaluation, and potential applications in medicine or agriculture. The compound's structural features suggest it might be a candidate for further modification to enhance its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume